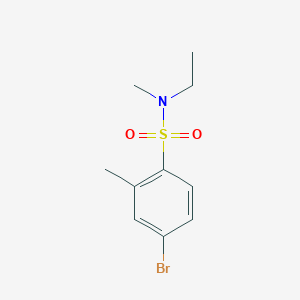
(R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride
Overview
Description
“®-Benzyl 2-amino-3-phenylpropanoate hydrochloride” is a chemical compound with the molecular formula C16H18ClNO2 . It has a molecular weight of 291.77 .
Synthesis Analysis
The synthesis of this compound involves the use of benzotriazol-1-ol, N-ethyl-N,N-diisopropylamine, and dicyclohexyl-carbodiimide in N,N-dimethyl-formamide for 24 hours under heating conditions .Molecular Structure Analysis
The molecular structure of this compound includes 20 heavy atoms, 12 of which are aromatic . It has 6 rotatable bonds, 3 H-bond acceptors, and 1 H-bond donor .Physical And Chemical Properties Analysis
This compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP2D6 inhibitor . Its Log Kp (skin permeation) is -5.94 cm/s . The compound is soluble, with a Log S (ESOL) of -3.59 .Scientific Research Applications
Catalytic Oxidative Cleavage
A study by Mohana and Prasad (2008) focuses on the kinetic and mechanistic study of the oxidative cleavage of phenylpropanolamine hydrochloride, a compound closely related to "(R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride", using sodium N-chlorobenzenesulfonamide catalyzed by Ru(III) in an acid medium. This research demonstrates the application in synthesizing benzaldehyde and acetaldehyde through oxidative cleavage, illustrating a broader implication for the compound's use in chemical synthesis and transformation processes (Mohana & Prasad, 2008).
Optical Resolution and Synthesis
Several studies have demonstrated the compound's utility in optical resolution and synthesis of optically active compounds. Shiraiwa et al. (2002, 2003) explored the optical resolution by preferential crystallization of similar compounds to synthesize optically active amino acids, indicating its relevance in preparing enantiopure substances for pharmaceutical applications (Shiraiwa et al., 2002); (Shiraiwa et al., 2003).
Enzymatic Resolution and Chemo-Enzymatic Routes
Zhao et al. (2014) reported on the enzymatic preparation of chiral substances, indicating the potential of "(R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride" in chemo-enzymatic synthesis processes, demonstrating its importance in producing optically pure compounds (Zhao et al., 2014).
Safety And Hazards
The safety signal word for this compound is "Warning" . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
benzyl (2R)-2-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2;1H/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXFHIYDTRNBJD-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Benzyl 2-amino-3-phenylpropanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Thieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1454876.png)

![4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1454879.png)


